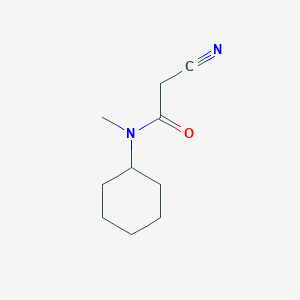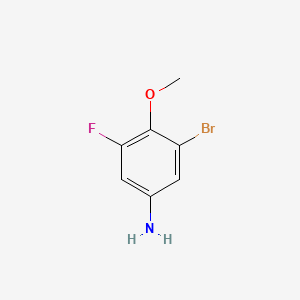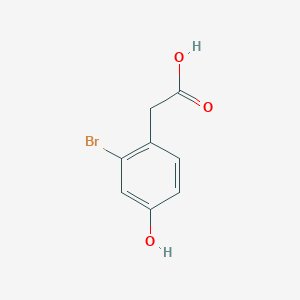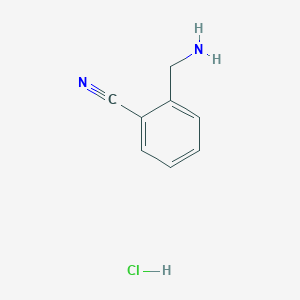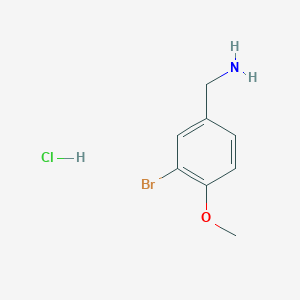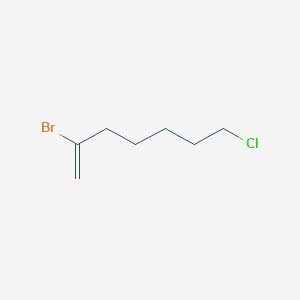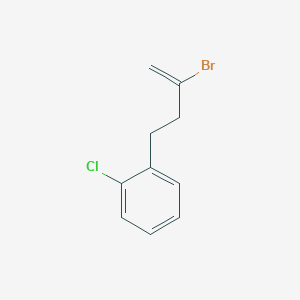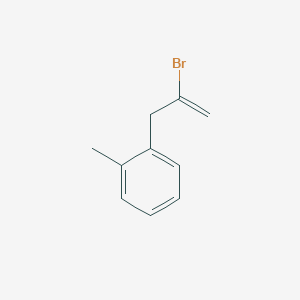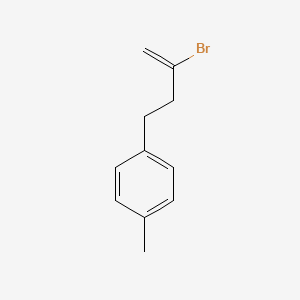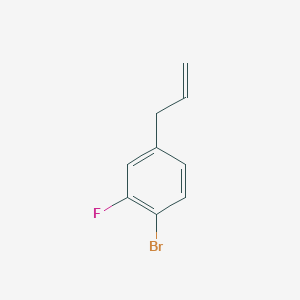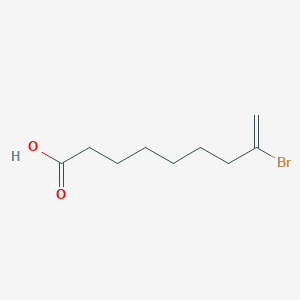
8-Bromo-8-nonenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-8-nonenoic acid is a synthetic compound with the molecular formula C9H15BrO2 and a molar mass of 235.12 g/mol. It is a derivative of nonenoic acid and appears as a yellow oil in its physical form
Preparation Methods
The synthesis of 8-Bromo-8-nonenoic acid typically involves the bromination of nonenoic acid. The reaction conditions for this process include the use of bromine as a reagent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 8th position of the nonenoic acid molecule .
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
8-Bromo-8-nonenoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using nucleophilic reagents. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azido-8-nonenoic acid, while oxidation with potassium permanganate would produce 8-oxo-8-nonenoic acid .
Scientific Research Applications
8-Bromo-8-nonenoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it valuable for studying substitution and oxidation reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving brominated substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, particularly in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 8-Bromo-8-nonenoic acid exerts its effects involves the interaction of the bromine atom with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
8-Bromo-8-nonenoic acid can be compared with other brominated nonenoic acids and related compounds. Similar compounds include:
8-Chloro-8-nonenoic acid: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and chemical properties.
8-Iodo-8-nonenoic acid:
8-Fluoro-8-nonenoic acid: The presence of a fluorine atom imparts unique chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which influences its behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
8-bromonon-8-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJAPQIUBPADOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641254 |
Source


|
| Record name | 8-Bromonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-59-8 |
Source


|
| Record name | 8-Bromonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
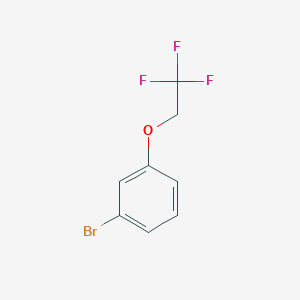
![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
